L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. The unique sequence of amino acids in this compound gives it specific properties that can be harnessed for different scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like threonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free cysteine residues.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: Binding to enzymes and inhibiting their activity.
Receptor activation: Interacting with cell surface receptors to trigger signaling cascades.
Protein-protein interactions: Modulating interactions between proteins to influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can be compared with other similar peptides, such as:
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.
Cyclo(L-leucyl-L-prolyl): Used in various biochemical studies.
Eigenschaften
CAS-Nummer |
915944-93-3 |
---|---|
Molekularformel |
C34H58N10O11 |
Molekulargewicht |
782.9 g/mol |
IUPAC-Name |
2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H58N10O11/c1-18(2)27(43-29(50)19(3)40-24(46)15-38-31(52)23-11-8-14-44(23)34(55)22-10-7-13-36-22)33(54)41-21(9-5-6-12-35)30(51)37-16-25(47)42-28(20(4)45)32(53)39-17-26(48)49/h18-23,27-28,36,45H,5-17,35H2,1-4H3,(H,37,51)(H,38,52)(H,39,53)(H,40,46)(H,41,54)(H,42,47)(H,43,50)(H,48,49)/t19-,20+,21-,22-,23-,27-,28-/m0/s1 |
InChI-Schlüssel |
PQSNOYDUOJAPOW-RRASLBCKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.